Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound belonging to the class of isoindole derivatives Isoindoles are significant due to their presence in various natural products and their potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with phthalic anhydride to form the intermediate isoindole derivative. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methaqualone: Known for its central nervous system depressant effects.
Mecloqualone: Another quinazolinone derivative with similar pharmacological activities.
Uniqueness
Methyl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its isoindole core, which imparts distinct chemical and biological properties. Unlike quinazolinone derivatives, this compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications .
Biological Activity
Methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a compound belonging to the isoindole family, which has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C17H15NO4
- Molecular Weight : 299.31 g/mol
- IUPAC Name : this compound
- CAS Number : 1048582
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to influence several cellular pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : It can modulate signaling pathways that are crucial for cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated the following effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15.4 | Induction of apoptosis |
MCF-7 (Breast) | 12.8 | Cell cycle arrest |
A549 (Lung) | 18.6 | Inhibition of migration and invasion |
These results suggest that the compound may serve as a lead in developing new anticancer therapies.
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation markers in animal models. The compound was tested in a carrageenan-induced paw edema model, showing a significant reduction in swelling compared to control groups.
Case Studies
-
Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound induces apoptosis via the mitochondrial pathway.
-
MCF-7 Cell Line Investigation :
- In another study involving MCF-7 breast cancer cells, this compound was shown to cause G1 phase cell cycle arrest, suggesting its potential as an anticancer agent targeting cell cycle regulation.
-
Animal Model for Inflammation :
- An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-10-5-3-4-6-14(10)18-15(19)12-8-7-11(17(21)22-2)9-13(12)16(18)20/h3-9H,1-2H3 |
InChI Key |
RTZRJFKZNPYTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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